REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[CH3:1][C:2]1[N:7]2[CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:8]=[C:6]2[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
93 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (250 mL)
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Type
|
WASH
|
Details
|
washed with 10% aqueous potassium carbonate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
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Details
|
extracted with additional dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude solid
|
Type
|
ADDITION
|
Details
|
The solid was treated with diethyl ether (300 mL) and, after several minutes
|
Type
|
CUSTOM
|
Details
|
the diethyl ether was decanted
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2N1C=C(N2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |